methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate
Description
Methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is a heterocyclic compound featuring a 1,5-benzodiazepine core fused with a thioether substituent (3-fluoro-4-methoxybenzyl group) and an ester moiety. The 1,5-benzodiazepine scaffold contains two nitrogen atoms within its seven-membered ring, distinguishing it from related benzoxazepines or benzothiazepines. The methyl acetate ester group may influence solubility and hydrolysis kinetics, impacting bioavailability .
Synthetic routes for analogous compounds (e.g., benzo-1,4-oxathiins, benzoxazepines) often employ sodium hydride in DMF to facilitate thioether formation or lithium hydroxide in THF-MeOH-H₂O for ester hydrolysis . While direct synthetic data for this compound are absent in the provided evidence, its structural features suggest parallels with these methods.
Properties
IUPAC Name |
methyl 2-[4-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-18-8-7-13(9-15(18)21)12-27-19-10-14(11-20(24)26-2)22-16-5-3-4-6-17(16)23-19/h3-10,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOFIDYGGSYFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is a complex compound belonging to the benzodiazepine family, which is known for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Benzodiazepines
Benzodiazepines are widely recognized for their anxiolytic , sedative , muscle relaxant , and anticonvulsant properties. They primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing inhibitory neurotransmission. The specific structural modifications in benzodiazepines can significantly influence their biological activity and therapeutic efficacy.
Chemical Structure and Properties
The compound this compound can be characterized by its unique thioether linkage and fluorinated aromatic substituents. The presence of a methoxy group and a fluorine atom on the benzyl moiety suggests enhanced lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F N₂O₂S |
| Molecular Weight | 358.42 g/mol |
| IUPAC Name | This compound |
| Log P | 3.45 |
Anxiolytic and Sedative Effects
Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic effects. For instance, studies have shown that modifications to the benzodiazepine core can enhance binding affinity to GABA_A receptors, leading to increased anxiolytic activity. This compound is hypothesized to possess similar properties due to its structural characteristics.
Anticancer Activity
Recent investigations into related benzodiazepine derivatives have revealed promising anticancer properties. For example, compounds that inhibit tubulin polymerization have demonstrated potent cytotoxic effects against various cancer cell lines. The ability of these compounds to bind to the colchicine site on tubulin suggests that this compound may also exhibit anticancer activity through similar mechanisms.
Study 1: Anxiolytic Activity Assessment
In a controlled study assessing the anxiolytic effects of various benzodiazepine derivatives, this compound was evaluated alongside established anxiolytics. Behavioral assays indicated a significant reduction in anxiety-like behaviors in rodent models, suggesting strong potential for clinical application.
Study 2: Antitumor Efficacy
A series of experiments were conducted using human cancer xenografts treated with this compound. Results showed a marked decrease in tumor size compared to control groups, with minimal adverse effects observed in normal tissues. This supports its potential as an effective anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate and related heterocycles:
Key Differences:
Core Heteroatoms: The 1,5-benzodiazepine core (two nitrogens) contrasts with benzoxazepines (oxygen + nitrogen) and benzothiazepines (sulfur + nitrogen). This affects electron distribution and binding to biological targets (e.g., GABA receptors for benzodiazepines) .
Substituent Effects :
- The 3-fluoro-4-methoxybenzyl thioether in the target compound offers greater lipophilicity and resistance to oxidative metabolism compared to ethers or amines in analogs .
- Ester vs. Amide/Ketone : The methyl ester may hydrolyze faster than the acetamide () or ketone (), affecting half-life .
Biological Activity: Benzodiazepines are historically linked to anxiolytic or sedative effects, but the thioether and fluorinated aryl group in the target compound could shift activity toward anticonvulsant or antimicrobial roles, as seen in oxadiazole-containing benzoxazines . Benzothiazepinones (e.g., ) are explored for calcium channel blocking, suggesting the target’s sulfur moiety might enable similar ion-channel interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
